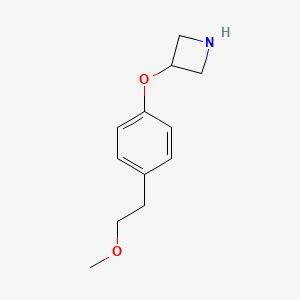

3-Azetidinyl 4-(2-methoxyethyl)phenyl ether

Description

Properties

IUPAC Name |

3-[4-(2-methoxyethyl)phenoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-7-6-10-2-4-11(5-3-10)15-12-8-13-9-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXIVXLCVLWMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether typically involves the reaction of 4-(2-methoxyethyl)phenol with azetidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Azetidinyl 4-(2-methoxyethyl)phenyl ether can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Scientific Research Applications

Pharmaceuticals

3-Azetidinyl 4-(2-methoxyethyl)phenyl ether is primarily investigated for its potential pharmacological properties. The compound's structure suggests it may exhibit unique interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Similar compounds have shown potential in targeting cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth. Further studies are needed to explore this compound's specific effects on cancer cell lines.

- Neurological Disorders : The azetidine structure is often associated with compounds that modulate neurotransmitter systems. Research into its effects on cognitive function or neuroprotection could provide insights into treatments for conditions like Alzheimer's disease.

Organic Synthesis

The reactivity of the azetidine ring allows for various synthetic applications:

- Nucleophilic Substitutions : The compound can serve as a precursor in synthesizing more complex molecules through nucleophilic attack on electrophilic centers.

- Ring-opening Reactions : Under specific conditions, the azetidine ring can be opened to form new functional groups, expanding the compound's utility in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The phenyl ether group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

4-(2-Methoxyethyl)-phenyl Glycidyl Ether

- Structure : Replaces the azetidinyl group with a glycidyl (epoxide) moiety.

- Synthesis : Produced via microbial epoxidation of 4-(2-methoxyethyl)-phenyl allyl ether using Rhodococcus or Pseudomonas strains, achieving >90% stereoselectivity for the S-configuration .

- Applications : Key intermediate in the synthesis of metoprolol, a β-blocker. The microbial method ensures high optical purity ([α]D²⁵ = +8.11°), critical for pharmaceutical efficacy .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] Boronic Acid

- Structure : Features a boronic acid substituent instead of azetidinyl.

- Biological Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) in silico, with maximum inhibition at 1 µM, outperforming trichostatin A (1.5 µM) .

- Comparison : The azetidinyl group’s smaller size and basicity could enhance membrane permeability or modulate target selectivity compared to the boronic acid’s bulkier, acidic nature.

4-(3-Methoxyazetidine-1-carbonyl)benzaldehyde

- Structure : Azetidinyl group incorporated as part of a benzaldehyde derivative.

- Synthesis : Prepared via fragment-based coupling (50% yield, 99% purity), highlighting feasible routes for azetidine-containing compounds .

- Comparison : The target compound’s ether linkage may improve solubility over the carbonyl group in this analog.

Physicochemical Properties

*Estimated based on structural analogs (). The azetidinyl group likely increases polarity, reducing logP compared to glycidyl ethers.

Biological Activity

3-Azetidinyl 4-(2-methoxyethyl)phenyl ether, a compound with the CAS number 1220027-76-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- Chemical Structure : This compound Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly within the central nervous system. Preliminary studies suggest that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

Key Mechanisms:

- Nicotinic Receptor Modulation : The compound exhibits selective binding affinity for α4β2-nAChRs, which are associated with cognitive functions and mood regulation .

- Enzyme Interaction : It may also interact with enzymes involved in neurotransmitter synthesis and degradation, impacting synaptic plasticity.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Case Studies and Research Findings

- Antidepressant Activity : A study investigating the effects of various nAChR modulators found that compounds similar to this compound exhibited significant antidepressant-like effects in the forced swim test (FST), suggesting a potential therapeutic application for mood disorders .

- Neuroprotection : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential utility in neurodegenerative diseases .

- Pain Management : Research involving animal models indicated that administration of the compound resulted in a notable decrease in pain perception, suggesting analgesic properties that warrant further exploration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is recommended. First, synthesize the 4-(2-methoxyethyl)phenol intermediate via alkylation of phenol derivatives using 2-methoxyethyl iodide in THF under reflux (16–24 hours, nitrogen atmosphere) . Second, introduce the azetidinyl group via nucleophilic substitution: react the intermediate with 3-azetidinyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to deprotonate the phenolic oxygen. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Optimize yield (typically 60–75%) by controlling temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of phenol to azetidinyl reagent) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (CDCl₃, 400 MHz) to identify the azetidinyl protons (δ 3.2–3.5 ppm, multiplet) and methoxyethyl group (δ 3.3–3.4 ppm for –OCH₂CH₂O–, δ 3.2 ppm for –OCH₃). ¹³C NMR confirms the ether linkage (δ 70–75 ppm for C-O bonds) .

- UV/Vis Spectroscopy : Validate purity via λmax at ~255 nm (similar to aryl ethers with conjugated systems) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity ≥98%, with retention time compared to a reference standard .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how should they inform experimental design?

- Methodological Answer :

- Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF. Test solubility via incremental solvent addition under sonication .

- Stability : Store at –20°C in airtight, light-resistant containers to prevent degradation (≥5-year stability under these conditions) . Avoid aqueous solutions at neutral/basic pH due to potential hydrolysis of the azetidinyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents.

- Differential Scanning Calorimetry (DSC) : Characterize thermal behavior to identify polymorphs. A sharp endothermic peak at 42–45°C corresponds to the crystalline form .

- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns to distinguish crystalline vs. amorphous phases.

- Karl Fischer Titration : Quantify residual water/solvents, which may depress melting points .

Q. What strategies minimize byproduct formation during the azetidinylation step, particularly azetidine ring-opening or oligomerization?

- Methodological Answer :

- Temperature Control : Maintain reaction temperature ≤100°C to prevent thermal decomposition of the azetidinyl group .

- Protecting Groups : Temporarily protect the azetidinyl nitrogen with Boc (tert-butoxycarbonyl) before coupling, then deprotect with TFA .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and reduce side reactions .

Q. How can computational modeling guide the design of derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., azetidinyl nitrogen for functionalization).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to optimize substituent placement on the phenyl ring .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) for derivative prioritization .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert material (vermiculite), seal in containers, and dispose as hazardous waste.

- Emergency Procedures : For skin contact, rinse with water for 15 minutes and seek medical attention. Consult safety data sheets (SDS) for antidote recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.